molecular formula C14H11ClN2O3 B5581377 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5581377
M. Wt: 290.70 g/mol
InChI Key: WUEOSYWQBYNEPC-UHFFFAOYSA-N
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Description

6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications. The presence of a chloro and nitro group in this compound adds to its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

6-chloro-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-4-5-14-10(6-11)8-16(9-20-14)12-2-1-3-13(7-12)17(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEOSYWQBYNEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCN1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives, which can be further functionalized.

    Substituted Benzoxazines:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro group, resulting in different reactivity and properties.

    6-chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: Lacks the nitro group, affecting its potential for bioactivity and chemical transformations.

    6-chloro-3-(4-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: The position of the nitro group is different, leading to variations in reactivity and applications.

Uniqueness

The presence of both chloro and nitro groups in 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and enhances its utility in various scientific and industrial fields.

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